molecular formula C19H22N2O2S2 B11688573 3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one

3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one

Cat. No.: B11688573
M. Wt: 374.5 g/mol
InChI Key: CLXIVWIIYHLKLO-PEZBUJJGSA-N
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Description

3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an azepane derivative with a thiazolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The process might include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Azepan-1-yl-3-oxo-propyl)-isoindole-1,3-dione
  • 3-(3-Azepan-1-yl-3-oxo-propyl)-3H-benzooxazol-2-one

Uniqueness

Compared to similar compounds, 3-(3-Azepan-1-yl-3-oxo-propyl)-5-benzylidene-2-thioxo-thiazolidin-4-one stands out due to its unique thiazolidinone core and benzylidene group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S2/c22-17(20-11-6-1-2-7-12-20)10-13-21-18(23)16(25-19(21)24)14-15-8-4-3-5-9-15/h3-5,8-9,14H,1-2,6-7,10-13H2/b16-14-

InChI Key

CLXIVWIIYHLKLO-PEZBUJJGSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1CCCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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